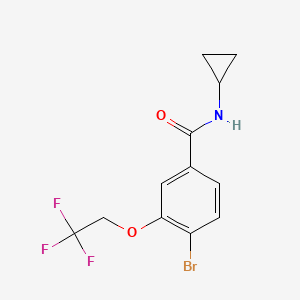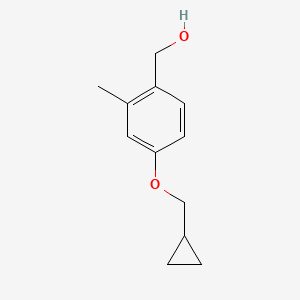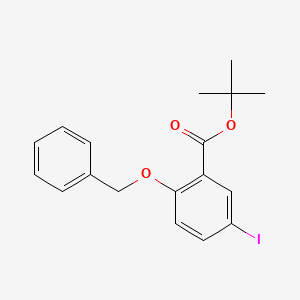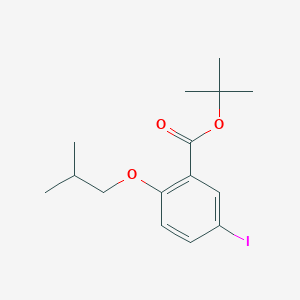
2,5-Dioxopyrrolidin-1-yl 4-ethynylbenzoate
説明
2,5-Dioxopyrrolidin-1-yl 4-ethynylbenzoate is a useful research compound. Its molecular formula is C13H9NO4 and its molecular weight is 243.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biopolymer Synthesis : The 2,5-dioxopyrrolidin-1-yl derivative is effective in synthesizing stable covalently labeled biopolymers with excellent yields, which is significant in biochemical applications (Crovetto et al., 2008).
Monoclonal Antibody Production : A derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, improves monoclonal antibody production in Chinese hamster ovary cells, potentially enhancing therapeutic monoclonal antibody production (Aki et al., 2021).
Pharmaceutical Production : Borane complexes of related benzoxazoles show potential for efficient and environmentally friendly pharmaceutical production (Jung et al., 1999).
Synthesis of Various Compounds : 2,3-dioxopyrrolidines can be converted into 2,4-diketopiperazines, pyrrolo[4,5-b]indole, pyrazino[5,6-b]indole, and arylhydrazono-alanines, which are valuable in chemical synthesis (Sofan et al., 2004).
Anticonvulsant Agents : New hybrid anticonvulsant agents derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides show potential as new treatments for epilepsy (Kamiński et al., 2015).
Electrochromic Devices : Asymmetric structure polymers based on derivatives of 2,5-dioxopyrrolidin show potential for electrochromic devices due to their fast switching time and good coloration efficiency (Hu et al., 2019).
Antibacterial Activity : N-substituted derivatives show moderate to significant antibacterial activity against various bacteria (Khalid et al., 2016).
Antiviral Properties : Some pyrazol-1-ylpyrimidine derivatives show significant antiviral properties (Munier-Lehmann et al., 2015).
Anticancer Agents : Pyrazole derivatives exhibit potential as anticancer agents with notable cytotoxicity and inhibitory activity (Alam et al., 2016).
Chiral Synthon Synthesis : The compound can be used to synthesize chiral 2-substituted and 2,5-disubstituted pyrrolidines, important in asymmetric syntheses (Katritzky et al., 1999).
Plant Growth Research : Derivatives of this compound provide insights into terpenoid metabolism regulation in plant growth (Grossmann, 1990).
Organic Light-Emitting Diodes : It's used in materials for phosphorescent organic light-emitting diodes (OLEDs), enhancing efficiency and reducing driving voltages (Shih et al., 2015).
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-ethynylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c1-2-9-3-5-10(6-4-9)13(17)18-14-11(15)7-8-12(14)16/h1,3-6H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADQHKRQMCXWEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















